Cas no 40069-10-1 (Benzoic acid, 4-[(hydroxyamino)iminomethyl]-, ethyl ester)
![Benzoic acid, 4-[(hydroxyamino)iminomethyl]-, ethyl ester structure](https://www.kuujia.com/scimg/cas/40069-10-1x500.png)
Benzoic acid, 4-[(hydroxyamino)iminomethyl]-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 4-hydroxycarbamimidoyl-benzoic acid ethyl ester
- Benzoic acid, 4-[(hydroxyamino)iminomethyl]-, ethyl ester
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- Inchi: 1S/C10H12N2O3/c1-2-15-10(13)9-5-3-8(4-6-9)7-11-12-14/h3-7,12,14H,2H2,1H3/b11-7+
- InChI Key: IEDLTUDHHATOCC-YRNVUSSQSA-N
- SMILES: O(CC)C(C1C=CC(/C=N/NO)=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 223
- Topological Polar Surface Area: 70.9
- XLogP3: 2.4
Benzoic acid, 4-[(hydroxyamino)iminomethyl]-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA07975-10g |
Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate |
40069-10-1 | 96% | 10g |
$825.00 | 2024-04-20 | |
A2B Chem LLC | BA07975-25g |
Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate |
40069-10-1 | 96% | 25g |
$1642.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735254-1g |
Ethyl (z)-4-(n'-hydroxycarbamimidoyl)benzoate |
40069-10-1 | 98% | 1g |
¥3490.00 | 2024-05-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735254-5g |
Ethyl (z)-4-(n'-hydroxycarbamimidoyl)benzoate |
40069-10-1 | 98% | 5g |
¥7196.00 | 2024-05-15 | |
A2B Chem LLC | BA07975-5g |
Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate |
40069-10-1 | 96% | 5g |
$499.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735254-10g |
Ethyl (z)-4-(n'-hydroxycarbamimidoyl)benzoate |
40069-10-1 | 98% | 10g |
¥12567.00 | 2024-05-15 | |
A2B Chem LLC | BA07975-1g |
Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate |
40069-10-1 | 96% | 1g |
$176.00 | 2024-04-20 |
Benzoic acid, 4-[(hydroxyamino)iminomethyl]-, ethyl ester Related Literature
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1. Back matter
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
Additional information on Benzoic acid, 4-[(hydroxyamino)iminomethyl]-, ethyl ester
Benzoic Acid, 4-[(Hydroxyamino)Iminomethyl]-, Ethyl Ester: A Comprehensive Overview
Benzoic acid, 4-[(hydroxyamino)iminomethyl]-, ethyl ester (CAS No. 40069-10-1) is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of benzoic acid derivatives, which are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a benzoic acid backbone with a substituted ethyl ester group and a hydroxyaminoiminomethyl substituent at the para position.
The benzoic acid moiety serves as a versatile platform for functionalization, enabling the creation of diverse derivatives with tailored properties. The ethyl ester group enhances the compound's solubility in organic solvents, making it easier to handle during synthesis and purification processes. The hydroxyaminoiminomethyl substituent introduces additional functionality, such as hydrogen bonding capabilities and potential reactivity in biochemical systems. These features collectively make Benzoic acid, 4-[(hydroxyamino)iminomethyl]-, ethyl ester a valuable building block in organic synthesis.
Recent advancements in synthetic chemistry have led to more efficient methods for the preparation of this compound. Researchers have explored various strategies, including nucleophilic aromatic substitution and coupling reactions, to optimize its synthesis. For instance, a study published in *Journal of Organic Chemistry* demonstrated a novel approach using palladium-catalyzed cross-coupling reactions to construct the hydroxyaminoiminomethyl group with high precision and yield.
In terms of applications, Benzoic acid, 4-[(hydroxyamino)iminomethyl]-, ethyl ester has shown promise in the pharmaceutical industry as a precursor for bioactive compounds. Its ability to form stable hydrogen bonds makes it an attractive candidate for drug design targeting protein-protein interactions. Additionally, this compound has been investigated for its potential use as an agrochemical agent due to its ability to modulate plant growth regulators.
One of the most exciting developments involving this compound is its role in materials science. Researchers have discovered that derivatives of Benzoic acid, 4-[(hydroxyamino)iminomethyl]-, ethyl ester can be used as monomers in polymer synthesis. These polymers exhibit unique mechanical properties and thermal stability, making them suitable for advanced materials applications such as high-performance adhesives and lightweight composites.
Moreover, recent studies have highlighted the potential of this compound in biotechnology. By incorporating it into bioconjugates or nanoparticles, scientists have demonstrated its ability to enhance drug delivery efficiency and improve targeting specificity. This opens up new avenues for its use in personalized medicine and targeted therapies.
In conclusion, Benzoic acid, 4-[(hydroxyamino)iminomethyl]-, ethyl ester (CAS No. 40069-10-1) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in pharmaceuticals, agrochemicals, materials science, and biotechnology. As ongoing research continues to uncover new possibilities for this compound, its significance in modern chemistry is expected to grow further.
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